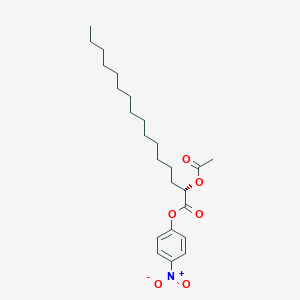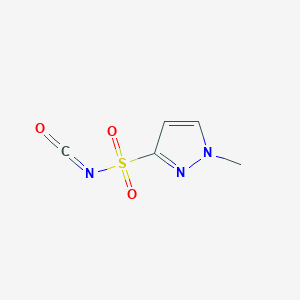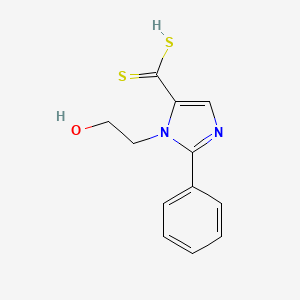
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the imidazole ring, along with a carbodithioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-2-phenyl-1,2-dihydro-1H-imidazole-5-carbodithioic acid.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its imidazole and carbodithioic acid moieties, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazole
- 1,3-Bis(2-hydroxyethyl)imidazole
- 1-Butyl-2,3,4,5-tetramethylimidazole
Uniqueness
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is unique due to the presence of both a hydroxyethyl group and a carbodithioic acid moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Propriétés
Numéro CAS |
90173-95-8 |
|---|---|
Formule moléculaire |
C12H12N2OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-2-phenylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C12H12N2OS2/c15-7-6-14-10(12(16)17)8-13-11(14)9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,16,17) |
Clé InChI |
WUDOGMYKERDFMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(N2CCO)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


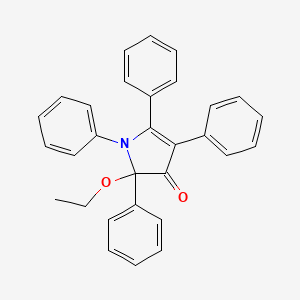
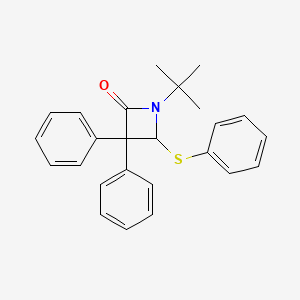
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
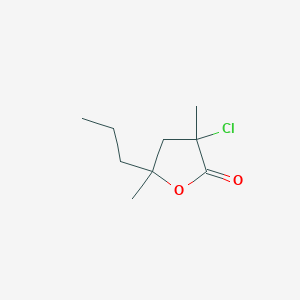
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
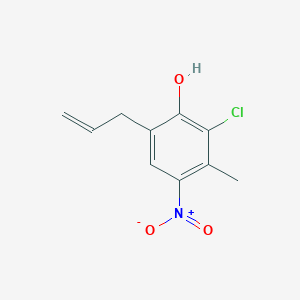

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

